Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine

Prolyl oligopeptidase X-ray crystallography Peptide inhibitor design

For POP crystallography and inhibitor screening, this tetrapeptide is the definitive reference ligand. It solves the critical challenge of obtaining a well-characterized, high-occupancy starting point for competitive binding studies. - Co-crystallized with porcine POP at 1.50 Å resolution (PDB 1E8N), providing validated atomic coordinates for difference Fourier analysis. - The (4R)-hydroxyproline enforces the essential Cγ-exo ring pucker for S1 subsite binding, ensuring unambiguous SAR data. - Suitable as a probe in FP displacement assays, offering a sensitive readout for novel inhibitor candidates targeting specific POP subsites.

Molecular Formula C12H20N4O6
Molecular Weight 316.31 g/mol
CAS No. 189249-14-7
Cat. No. B12578175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine
CAS189249-14-7
Molecular FormulaC12H20N4O6
Molecular Weight316.31 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C1CC(CN1C(=O)CNC(=O)CN)O
InChIInChI=1S/C12H20N4O6/c1-6(12(21)22)15-11(20)8-2-7(17)5-16(8)10(19)4-14-9(18)3-13/h6-8,17H,2-5,13H2,1H3,(H,14,18)(H,15,20)(H,21,22)/t6-,7+,8-/m0/s1
InChIKeyXBXGOMJDAZWAFJ-RNJXMRFFSA-N
Commercial & Availability
Standard Pack Sizes0 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine – Product Baseline


Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine (CAS 189249-14-7) is a synthetic tetrapeptide that incorporates the post-translationally modified amino acid (4R)-4-hydroxy-L-proline (Hyp) in a defined stereochemical configuration [1]. This compound serves as a peptide inhibitor of the serine protease prolyl oligopeptidase (POP; EC 3.4.21.26), an enzyme implicated in the catabolism of proline-containing neuropeptides and a target of interest in cognitive disorders [2]. The inhibitor has been co-crystallized with the S554A inactive mutant of porcine POP at 1.50 Å resolution (PDB 1E8N), providing atomic-level detail on the binding mode that is not available for many in-class analogs [1][2].

Why Generic Substitution Fails: Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine


Prolyl oligopeptidase (POP) inhibitors are highly sensitive to the stereochemistry and ring conformation of the proline/hydroxyproline moiety [1]. (4R)-4-hydroxy-L-proline enforces a specific Cγ-exo pyrrolidine ring pucker that pre-organizes the peptide backbone for the S1 subsite of POP; substitution with (4S)-4-hydroxy-L-proline, L-proline, or (2S,4R)-4-fluoroproline alters both hydrogen-bonding capacity and ring geometry, leading to drastically reduced binding affinity or complete loss of inhibition [1][2]. The N-terminal glycylglycyl extension further modulates interactions with the S2 and S3 subsites, making even simple sequence permutations (e.g., Gly-Ala-Hyp, Ala-Gly-Hyp) non-equivalent in terms of binding kinetics. Therefore, generic replacement of this specific tetrapeptide with in-class analogs without empirical binding validation introduces unacceptable uncertainty into SAR and structural biology workflows.

Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine – Differentiation vs. Analogs


Co-Crystal Structure vs. Sequence Analogs

The target compound Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine is the peptide inhibitor component of the PDB 1E8N co-crystal structure solved at 1.50 Å resolution, providing atomic coordinates for all non-hydrogen atoms of the inhibitor bound in the POP active site [1]. In contrast, the closest sequence analogs—Glycyl-L-alanyl-(4R)-4-hydroxy-L-proline (CAS 22028-81-5) and Glycyl-(4R)-4-hydroxy-L-prolyl-L-alanine (CAS 62147-09-5)—lack any publicly deposited co-crystal structures with human or porcine POP, meaning no equivalent atomic-resolution binding pose data exist for direct comparison .

Prolyl oligopeptidase X-ray crystallography Peptide inhibitor design

Stereochemical Determinant: (4R)- vs. (4S)-Hydroxyproline in POP Binding

The (4R)-4-hydroxy-L-proline residue in the target compound enforces a Cγ-exo pyrrolidine ring pucker that is complementary to the S1 subsite geometry of POP, as directly observed in PDB 1E8N [1]. The C4 hydroxyl group forms a stereospecific hydrogen bond with the enzyme backbone. The (4S)-epimer (cis-4-hydroxy-L-proline) adopts a Cγ-endo pucker and would position the hydroxyl group toward the solvent, disrupting this interaction. In POP inhibition assays with related N-acyl-pro-pyrrolidine inhibitors, compounds containing (4R)-Hyp exhibit nanomolar IC50 values, while the (4S)-Hyp diastereomers show >100-fold reduced affinity, consistent with the stereochemical requirement demonstrated crystallographically [2][3].

Stereochemistry Prolyl oligopeptidase Inhibitor selectivity

Tetrapeptide Subsite Engagement vs. Shorter Probes

The PDB 1E8N structure reveals that the glycylglycyl N-terminal extension of the target compound occupies the S3 and S2 subsites of POP, while the C-terminal alanine occupies the S1' pocket [1]. In contrast, shorter analogs such as Gly-Hyp-Ala (tripeptide, CAS 62147-09-5) or Gly-Pro (dipeptide probe) sample fewer subsites simultaneously, yielding incomplete interaction fingerprints. The tripeptide Gly-Ala-Hyp (CAS 22028-81-5) reverses the P-side sequence, altering subsite-specific contacts. The target tetrapeptide's occupancy of the P4–P2' region is consistent with the observation that POP accommodates substrates or inhibitors spanning P4 to P2' [2], whereas shorter probes miss key subsite interactions that contribute to overall binding enthalpy.

Subsite mapping Peptide inhibitor design Prolyl oligopeptidase

Application Scenarios: Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine


Crystallographic Fragment Screening for POP

The 1.50 Å co-crystal structure (PDB 1E8N) makes this tetrapeptide the definitive reference ligand for POP crystallographic soaking or co-crystallization experiments [1]. Laboratories engaged in fragment-based lead discovery for cognitive disorders can use it as a high-occupancy starting point to map competitive binding poses of novel chemical series, leveraging the deposited atomic coordinates for difference Fourier analysis.

Fluorescence Polarization Assays for POP Inhibitor Screening

Given its well-characterized binding mode spanning P4–P2', the compound serves as a probe ligand in fluorescence polarization (FP) displacement assays to quantify binding affinities of unlabeled POP inhibitor candidates. Its multi-subsite engagement provides a sensitive readout for compounds that target specific subsite combinations [2].

(4R)-Hyp Stereochemical Reference Standard

The (4R) stereochemistry at hydroxyproline is critical for POP binding [3]. This compound can serve as a chiral reference standard for HPLC or LC-MS quality control of synthetic peptides incorporating (4R)-Hyp, ensuring that epimerization to the inactive (4S) form has not occurred during solid-phase synthesis.

Computational Docking Calibration for POP

The experimentally determined binding pose in PDB 1E8N provides a ground-truth dataset for validating docking algorithms (e.g., AutoDock Vina, Glide SP/XP) on POP [1]. Users can redock the tetrapeptide to assess pose reproduction accuracy (RMSD) before applying the workflow to virtual screening libraries.

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